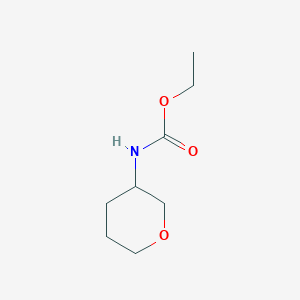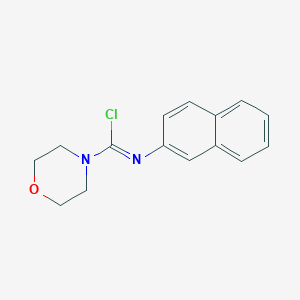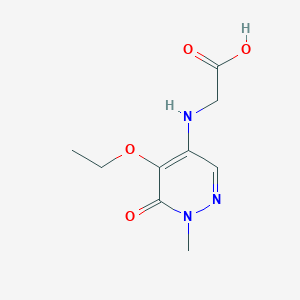
Glycine, N-(5-ethoxy-1,6-dihydro-1-methyl-6-oxo-4-pyridazinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-(5-ethoxy-1,6-dihydro-1-methyl-6-oxo-4-pyridazinyl)- is a complex organic compound with the molecular formula C9H13N3O4. It contains a six-membered pyridazine ring, an ethoxy group, and a glycine moiety. This compound is notable for its diverse functional groups, including carboxylic acid, secondary amine, hydrazone, hydroxyl, and ether groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(5-ethoxy-1,6-dihydro-1-methyl-6-oxo-4-pyridazinyl)- typically involves the reaction of ethyl 5-ethoxy-1-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylate with glycine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Glycine, N-(5-ethoxy-1,6-dihydro-1-methyl-6-oxo-4-pyridazinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Aplicaciones Científicas De Investigación
Glycine, N-(5-ethoxy-1,6-dihydro-1-methyl-6-oxo-4-pyridazinyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Mecanismo De Acción
The mechanism of action of Glycine, N-(5-ethoxy-1,6-dihydro-1-methyl-6-oxo-4-pyridazinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Glycine, N-(5-ethoxy-1,6-dihydro-1-methyl-6-oxo-4-pyridazinyl)-
- N-(5-ethoxy-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)glycine
- Ethyl 5-ethoxy-1-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylate
Uniqueness
Glycine, N-(5-ethoxy-1,6-dihydro-1-methyl-6-oxo-4-pyridazinyl)- is unique due to its combination of functional groups and its ability to undergo diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in research and industrial applications .
Propiedades
Número CAS |
67911-01-7 |
|---|---|
Fórmula molecular |
C9H13N3O4 |
Peso molecular |
227.22 g/mol |
Nombre IUPAC |
2-[(5-ethoxy-1-methyl-6-oxopyridazin-4-yl)amino]acetic acid |
InChI |
InChI=1S/C9H13N3O4/c1-3-16-8-6(10-5-7(13)14)4-11-12(2)9(8)15/h4,10H,3,5H2,1-2H3,(H,13,14) |
Clave InChI |
KEBZNVDDTLNCHT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=NN(C1=O)C)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


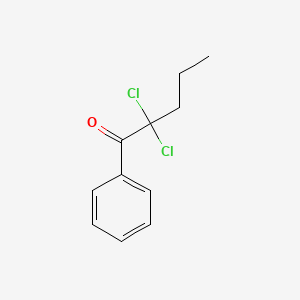
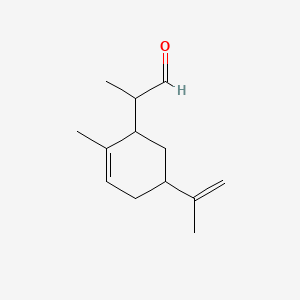


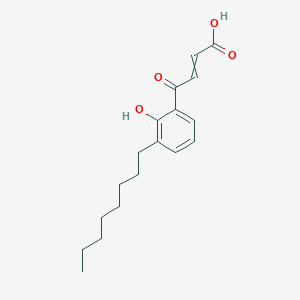
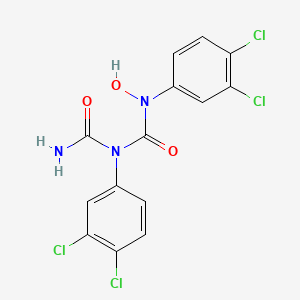
![1-[2-(2,4-Dichlorophenyl)hexyl]-1H-1,2,4-triazole](/img/structure/B14478392.png)
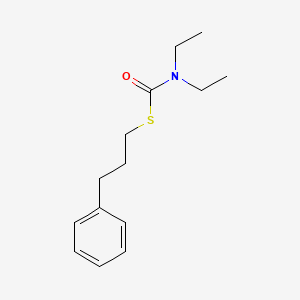

![2-Amino-2-oxo-N-[(prop-2-yn-1-yl)oxy]ethanimidoyl chloride](/img/structure/B14478412.png)

